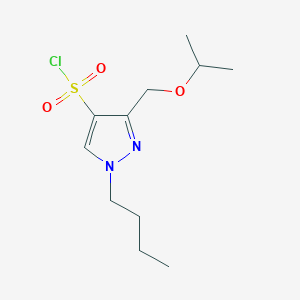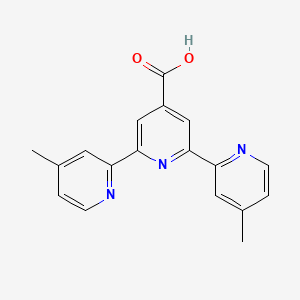
2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C18H15N3O2 and a molecular weight of 305.34 g/mol . It is characterized by the presence of three pyridine rings, two of which are substituted with methyl groups at the 4-position, and a carboxylic acid group at the 4-position of the central pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpyridine-2-carbaldehyde with 2,6-diaminopyridine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are
特性
IUPAC Name |
2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-3-5-19-14(7-11)16-9-13(18(22)23)10-17(21-16)15-8-12(2)4-6-20-15/h3-10H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBGWOGEUVTVCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
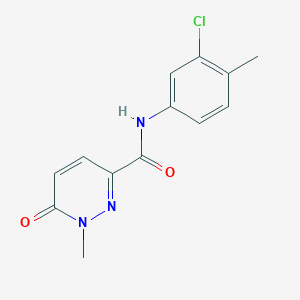

![methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359071.png)
![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxyphenyl)acetamide](/img/structure/B2359072.png)
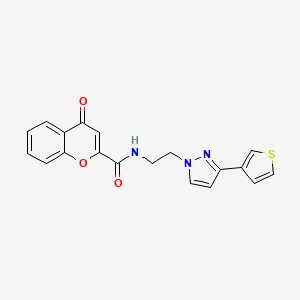


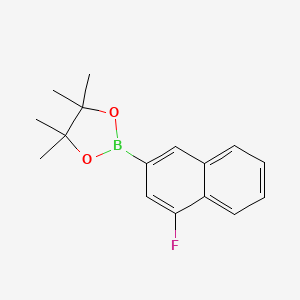
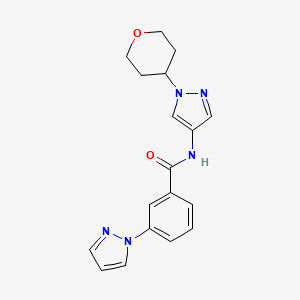
![N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2359080.png)
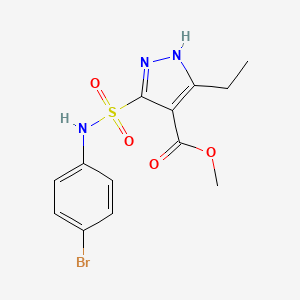
![N-(2,4-dimethylphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359083.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2359084.png)
